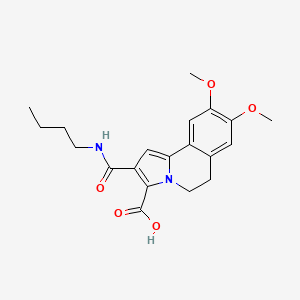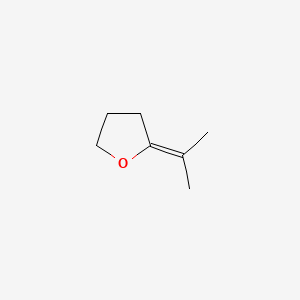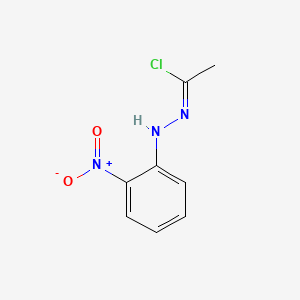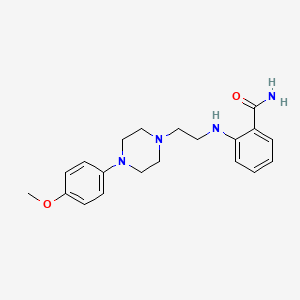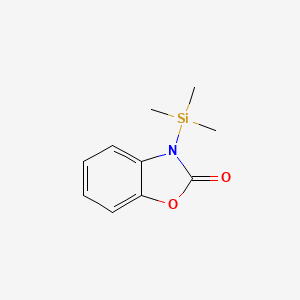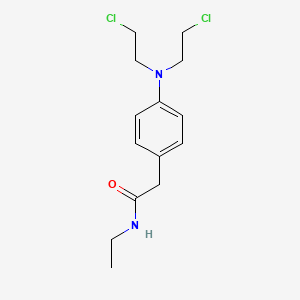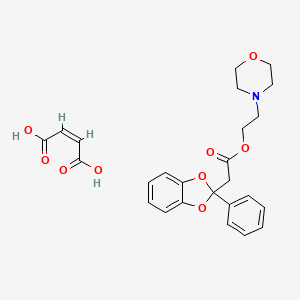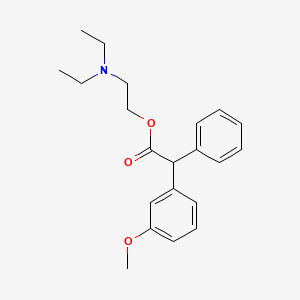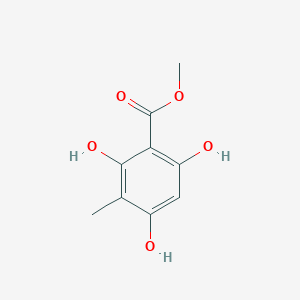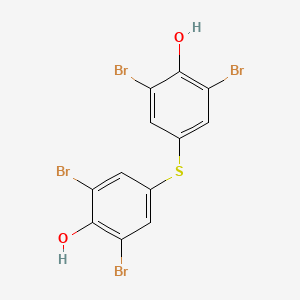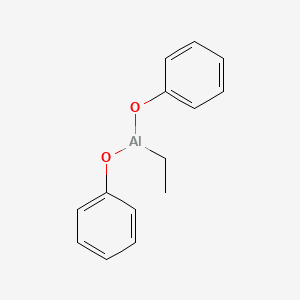
Ethyl(diphenoxy)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of an ethyl group and two phenoxy groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(diphenoxy)alumane can be synthesized through the reaction of ethylaluminum dichloride with phenol in the presence of a base. The reaction typically proceeds as follows:
EtAlCl2+2PhOH→EtAl(OPh)2+2HCl
where Et represents the ethyl group and Ph represents the phenyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the aluminum compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl(diphenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and phenol derivatives.
Reduction: It can be reduced to form aluminum hydrides and ethyl derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Aluminum oxide and phenol derivatives.
Reduction: Aluminum hydrides and ethyl derivatives.
Substitution: Various substituted aluminum compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(diphenoxy)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, especially in the field of oncology.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which ethyl(diphenoxy)alumane exerts its effects involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The phenoxy groups provide stability to the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl(diphenoxy)alumane: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(dichloro)alumane: Contains chlorine atoms instead of phenoxy groups.
Diethylaluminum phenoxide: Contains two ethyl groups and one phenoxy group.
Uniqueness
This compound is unique due to the presence of both ethyl and phenoxy groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and materials science, distinguishing it from other organoaluminum compounds.
Properties
CAS No. |
51641-39-5 |
|---|---|
Molecular Formula |
C14H15AlO2 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
ethyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.C2H5.Al/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2,2H3;/q;;;+2/p-2 |
InChI Key |
ODAHSCRBAKWZPS-UHFFFAOYSA-L |
Canonical SMILES |
CC[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
